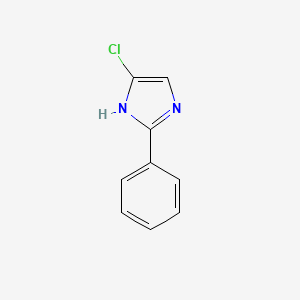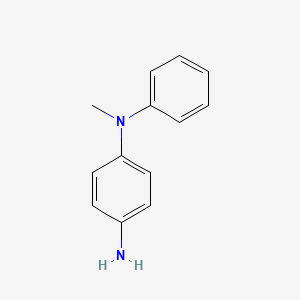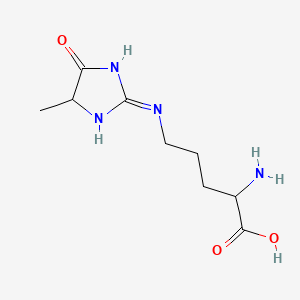
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6は、主にプロテオミクス研究で使用される特殊な化合物です。これは、尿素サイクルにおいて重要な役割を果たす非タンパク質性アミノ酸であるL-オルニチンの同位体標識誘導体です。この化合物の分子式はC9H10D6N4O3であり、分子量は234.29です .
準備方法
合成経路と反応条件
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6の合成には、L-オルニチン分子への重水素原子の組み込みが含まれます。このプロセスは通常、重水素化試薬と溶媒を制御された条件下で使用し、重水素の選択的組み込みを確保する必要があります。反応条件には、通常、触媒と特定の温度および圧力設定を使用して、目的の同位体標識を達成することが含まれます .
工業生産方法
この化合物の工業生産は、同位体標識化合物を扱うように装備された専門施設で行われます。このプロセスには、重水素化試薬を使用した大規模合成と、高純度と同位体濃縮を確保するための高度な精製技術が含まれます。生産は、質量分析法や核磁気共鳴(NMR)分光法などのさまざまな分析技術によって監視されています .
化学反応の分析
反応の種類
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、さまざまな酸化生成物を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をその還元型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。反応は通常、特定のpH、温度、および溶媒系など、制御された条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は水酸化誘導体をもたらす可能性があり、還元は重水素化アミンを生成する可能性があります .
科学研究への応用
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6は、科学研究において幅広い用途があります。
化学: 反応機構や代謝経路を調査するための同位体標識研究におけるトレーサーとして使用されます。
生物学: タンパク質の構造、機能、相互作用を研究するためのプロテオミクスで使用されます。
医学: さまざまな生理学的プロセスにおけるオルニチンの役割を理解するための代謝研究で使用されます。
科学的研究の応用
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in proteomics to study protein structure, function, and interactions.
Medicine: Utilized in metabolic studies to understand the role of ornithine in various physiological processes.
Industry: Applied in the development of new pharmaceuticals and biotechnological products
作用機序
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6がその効果を発揮する機序は、オルニチンが役割を果たす代謝経路への組み込みを伴います。重水素標識により、生物系における化合物の挙動を正確に追跡および分析することができます。分子標的は、尿素サイクルやその他の代謝経路に関与する酵素です .
類似の化合物との比較
類似の化合物
L-オルニチン-d6: L-オルニチンの別の同位体標識誘導体で、同様の用途に使用されます。
L-オルニチン-d2: L-オルニチンの部分的に重水素化された形態です。
L-オルニチン-15N2: 窒素-15標識を施した同位体標識化合物です.
独自性
N5-(5-ヒドロ-5-メチル-4-イミダゾロン-2-イル)L-オルニチン-d6は、特定の重水素標識により、他の同位体標識誘導体と比較して、安定性が向上し、より正確な分析測定が可能になるため、独自性があります .
類似化合物との比較
Similar Compounds
L-Ornithine-d6: Another isotope-labeled derivative of L-Ornithine, used for similar applications.
L-Ornithine-d2: A partially deuterated form of L-Ornithine.
L-Ornithine-15N2: An isotope-labeled compound with nitrogen-15 labeling.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements compared to other isotope-labeled derivatives .
特性
分子式 |
C9H16N4O3 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |
InChIキー |
KGQMQNPFMOBJCY-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)
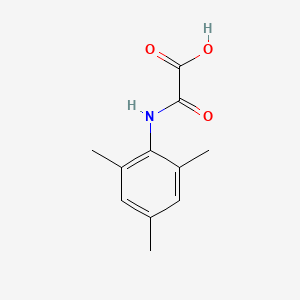
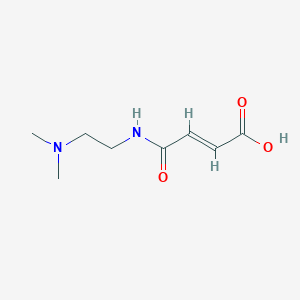
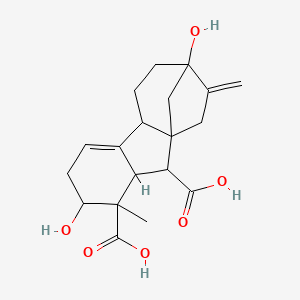
![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one](/img/structure/B12290407.png)


![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
